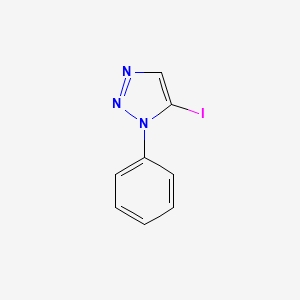
5-Iodo-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of an iodine atom and a phenyl group in the structure of this compound imparts unique reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) catalysts. The general synthetic route involves the following steps:
- Preparation of phenyl azide from phenylamine.
- Reaction of phenyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Iodination of the triazole ring to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of 1,2,3-triazoles .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents are required.
Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or its substituents.
Applications De Recherche Scientifique
5-Iodo-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-phenyl-1H-1,2,3-triazole depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and phenyl group can enhance binding affinity and specificity.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-1-phenyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
1,2,3-Triazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
5-Iodo-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in medicinal chemistry and materials science. The combination of the triazole ring, phenyl group, and iodine atom makes it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C8H6IN3 |
|---|---|
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
5-iodo-1-phenyltriazole |
InChI |
InChI=1S/C8H6IN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
FNKYKRCZBGBJSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CN=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


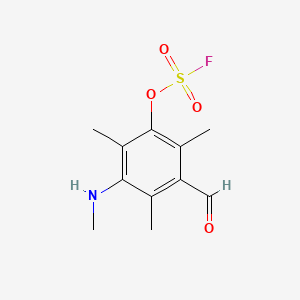
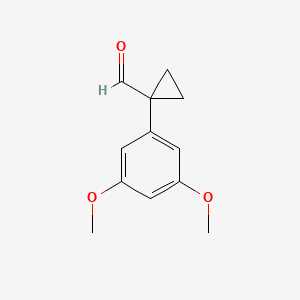
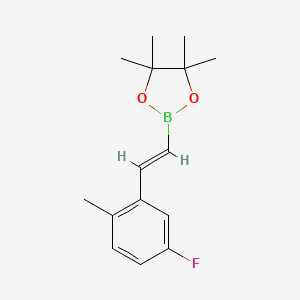

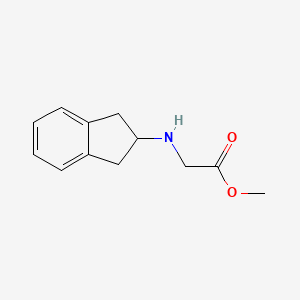
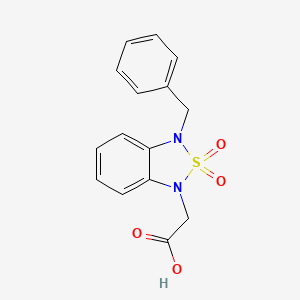
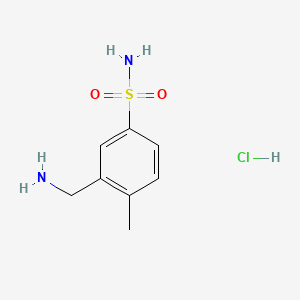
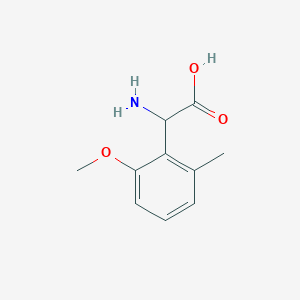

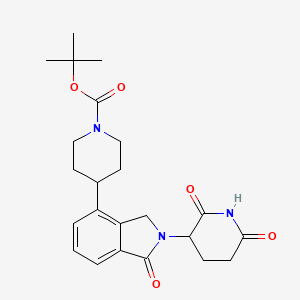
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
